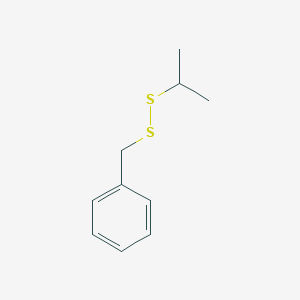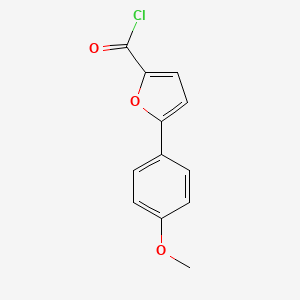
2-(4-Ethylphenyl)-2H-1,3,2-benzodioxaphosphole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethylphenyl)-2H-1,3,2-benzodioxaphosphole is an organophosphorus compound characterized by a benzodioxaphosphole ring system substituted with a 4-ethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-2H-1,3,2-benzodioxaphosphole typically involves the reaction of 4-ethylphenylphosphonic dichloride with catechol under basic conditions. The reaction proceeds through the formation of a phosphorochloridate intermediate, which subsequently cyclizes to form the benzodioxaphosphole ring system. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-(4-Ethylphenyl)-2H-1,3,2-benzodioxaphosphole can undergo various chemical reactions, including:
Oxidation: The phosphorus atom in the compound can be oxidized to form phosphine oxides or phosphonic acids.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The compound can be reduced to form phosphines or phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and ozone.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine).
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Major Products Formed
Oxidation: Phosphine oxides and phosphonic acids.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the aromatic ring.
Reduction: Phosphines and phosphine derivatives.
科学的研究の応用
2-(4-Ethylphenyl)-2H-1,3,2-benzodioxaphosphole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of flame retardants, plasticizers, and stabilizers for polymers.
作用機序
The mechanism of action of 2-(4-Ethylphenyl)-2H-1,3,2-benzodioxaphosphole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The compound’s phosphorus atom can form coordination complexes with metal ions, influencing its reactivity and biological activity.
類似化合物との比較
Similar Compounds
2-Phenyl-2H-1,3,2-benzodioxaphosphole: Similar structure but lacks the ethyl group on the phenyl ring.
2-(4-Methylphenyl)-2H-1,3,2-benzodioxaphosphole: Similar structure with a methyl group instead of an ethyl group.
2-(4-Chlorophenyl)-2H-1,3,2-benzodioxaphosphole: Similar structure with a chlorine atom on the phenyl ring.
Uniqueness
2-(4-Ethylphenyl)-2H-1,3,2-benzodioxaphosphole is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. This substitution can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs.
特性
CAS番号 |
59348-40-2 |
|---|---|
分子式 |
C14H13O2P |
分子量 |
244.22 g/mol |
IUPAC名 |
2-(4-ethylphenyl)-1,3,2-benzodioxaphosphole |
InChI |
InChI=1S/C14H13O2P/c1-2-11-7-9-12(10-8-11)17-15-13-5-3-4-6-14(13)16-17/h3-10H,2H2,1H3 |
InChIキー |
RSRDRPBTHJWFNP-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)P2OC3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



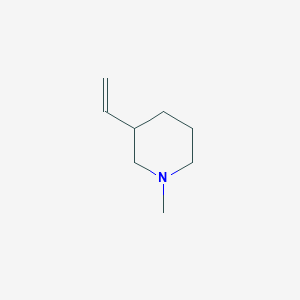
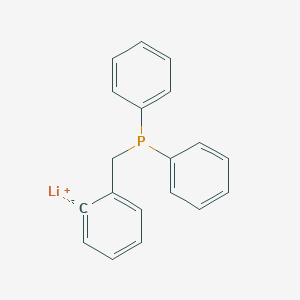
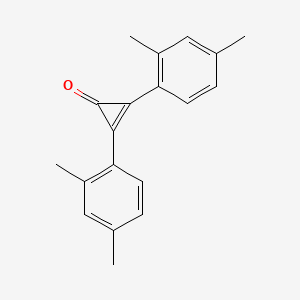
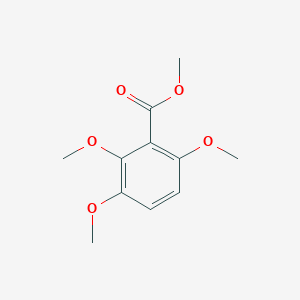

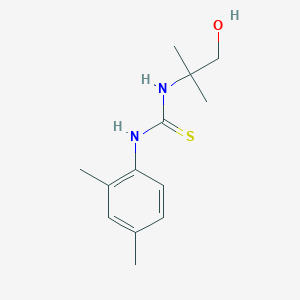
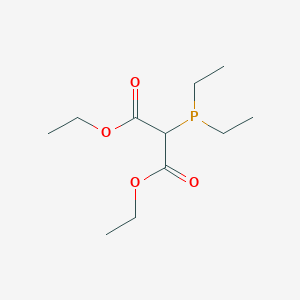
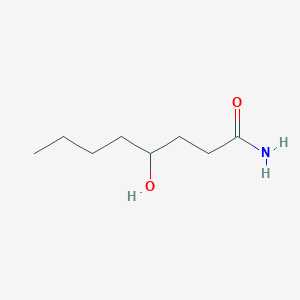
![2-Oxopropyl(2s,5r,6r)-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14620605.png)

![2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol](/img/structure/B14620608.png)
